molecular formula C8H8ClFN2O B3048895 1-(2-Chloro-4-fluorophenyl)-3-methylurea CAS No. 185382-65-4

1-(2-Chloro-4-fluorophenyl)-3-methylurea

Cat. No. B3048895
CAS RN: 185382-65-4
M. Wt: 202.61 g/mol
InChI Key: QVUBAJCJEDJFIT-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)-3-methylurea, also known as CFM-2, is a small molecule inhibitor that has been developed as a research tool for the study of calcium-activated chloride channels (CaCCs). CaCCs are important for many physiological processes, including smooth muscle contraction, epithelial secretion, and neuronal excitability. CFM-2 has been shown to block CaCCs in a variety of cell types, making it a valuable tool for investigating the role of these channels in different tissues.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-(2-Chloro-4-fluorophenyl)-3-methylurea can be used in the synthesis of heterocyclic compounds. For instance, it has been used in the construction of 6-(2-chloro-4-fluorophenyl)-9-phenyl-[1,2,4]triazolo[4,3-a][1,8]naphthyridine derivatives . This process was accomplished using a Cu(OAc)2 catalyst under microwave irradiation .

Antimicrobial Activity

Compounds synthesized from 1-(2-Chloro-4-fluorophenyl)-3-methylurea have shown antimicrobial activity. For example, 6-(2-chloro-4-fluorophenyl)-9-phenyl-[1,2,4]triazolo[4,3-a][1,8]naphthyridine derivatives have shown high antibacterial and antifungal activities .

Molecular Docking Studies

Molecular docking studies have been conducted on compounds synthesized from 1-(2-Chloro-4-fluorophenyl)-3-methylurea. These studies have shown that these compounds have strong binding affinity .

4. Synthesis of Sulfide and Sulfone Derivatives 1-(2-Chloro-4-fluorophenyl)-3-methylurea can be used in the synthesis of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide . These compounds have been screened for their antimicrobial activity against various bacteria and fungi .

Potential Therapeutic Applications

Sulfide and sulfone derivatives synthesized from 1-(2-Chloro-4-fluorophenyl)-3-methylurea have potential therapeutic applications. They have shown potential as synthetic intermediates for the production of a wide range of pharmacologically active molecules . They have been reported to have potential as anti-ulcer, antibacterial, antifungal, anti-atherosclerotic, antihypertensive, and cardiotonic agents .

Neurological Disorder Treatment

Derivatives of 1-(2-Chloro-4-fluorophenyl)-3-methylurea have also exhibited potential applications in neurological disorders such as Alzheimer’s disease .

properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O/c1-11-8(13)12-7-3-2-5(10)4-6(7)9/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUBAJCJEDJFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350304
Record name N-(2-chloro-4-fluorophenyl)-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-fluorophenyl)-3-methylurea

CAS RN

185382-65-4
Record name N-(2-chloro-4-fluorophenyl)-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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